![molecular formula C15H14Cl2N2O2 B2876832 1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid CAS No. 926190-36-5](/img/structure/B2876832.png)

1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

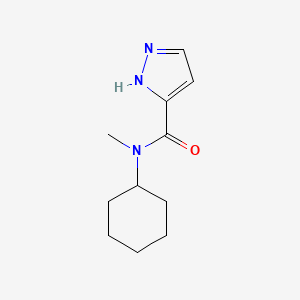

Pyrazoles are a class of five-membered heterocyclic compounds that contain two nitrogen atoms in adjacent positions . They are used in a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

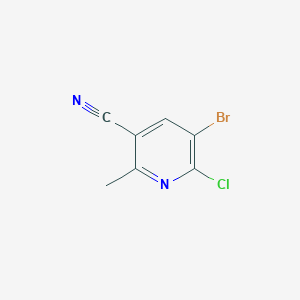

Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The specific molecular structure of “1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid” is not available in the sources I found.Scientific Research Applications

Efficient Synthesis Techniques

A study outlined an efficient and highly regioselective synthesis approach for ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, highlighting a significant reduction in reaction times through ultrasound irradiation. This methodology emphasizes the advancement in synthesizing such compounds with high yield and regioselectivity, suggesting its application in streamlined drug development and research processes (Machado et al., 2011).

Crystallographic Analysis

Another study focused on the crystallographic analysis of pyrazole derivatives, which plays a crucial role in understanding the molecular and structural aspects of these compounds. This detailed structural elucidation aids in the design of new molecules with desired biological or chemical properties (Kumarasinghe et al., 2009).

Functionalization Reactions

Research on the functionalization reactions of pyrazole derivatives provides insights into the versatility of these compounds in chemical synthesis, highlighting their potential for creating diverse molecular structures with specific functionalities. Such studies are fundamental for the development of novel compounds with potential applications in pharmaceuticals and materials science (Yıldırım et al., 2005).

Antibacterial Activities

The exploration of derivatives of pyrazole compounds for their antibacterial activities indicates the potential pharmaceutical applications of these molecules. Identifying compounds with significant antibacterial efficacy can lead to the development of new antibacterial agents, addressing the growing concern of antibiotic resistance (Bildirici et al., 2007).

Supramolecular Chemistry

Studies on carboxylic acid functionalized pyrazine derivatives emphasize the role of these compounds in supramolecular chemistry, particularly in self-assembly and hydrogen bonding interactions. Such research underlines the importance of pyrazole derivatives in the design of new materials and nanotechnology applications (Kong et al., 2012).

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to exhibit a broad spectrum of biological activities . They have been reported to show potent antileishmanial and antimalarial activities , suggesting that they may interact with targets involved in these diseases.

Mode of Action

For instance, some pyrazole derivatives have been found to inhibit the activity of acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition can lead to dramatic behavioral changes and body movement impairment .

Biochemical Pathways

For example, they have been associated with the production of reactive oxygen species (ROS) and oxidative stress . Overexpression of ROS and increased oxidative stress can negatively affect different cellular components .

Result of Action

It has been reported that some pyrazole derivatives can lead to significant reductions in ache levels , which can affect normal nerve pulse transmission and lead to behavioral changes and body movement impairment .

properties

IUPAC Name |

1-(2,4-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2/c16-9-6-7-13(11(17)8-9)19-12-5-3-1-2-4-10(12)14(18-19)15(20)21/h6-8H,1-5H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEMDLUDGXXSNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)N(N=C2C(=O)O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926190-36-5 |

Source

|

| Record name | 1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2876756.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2876760.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methoxypyridin-3-yl)methanone](/img/structure/B2876762.png)

![1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol](/img/structure/B2876763.png)

methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)

![Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2876772.png)